2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone chemical structure analysis
2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone chemical structure analysis
An In-Depth Technical Guide to the Chemical Structure and Analysis of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
This guide provides a detailed analysis of the chemical structure, properties, synthesis, and potential applications of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science who require a comprehensive understanding of this specific propiophenone derivative.
Introduction: Unpacking a Multifaceted Propiophenone Derivative
Propiophenones, a class of aromatic ketones, serve as crucial building blocks in organic synthesis and are scaffolds for a wide array of biologically active compounds. Their derivatives have demonstrated a broad spectrum of pharmacological activities, including local anesthetic, antimicrobial, and phytotoxic effects.[1][2] The subject of this guide, 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (IUPAC Name: 1-(2,5-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one), is a distinct molecule within this class, characterized by a unique combination of structural motifs: a dimethyl-substituted phenyl ring and a thiomethylphenyl group.
The presence of the sulfur-containing moiety is of particular interest, as thiophene and its derivatives are known to possess significant biological activities, including anti-inflammatory and antimicrobial properties.[3][4] The strategic placement of methyl groups on the phenyl ring can also influence the molecule's steric and electronic properties, potentially modulating its biological efficacy and metabolic stability. This guide will delve into the synthesis, structural characterization, and analytical methodologies pertinent to this compound, providing a foundational understanding for future research and development endeavors.
Chemical Structure and Physicochemical Properties
The fundamental identity and characteristics of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone are summarized below. These properties are essential for its handling, characterization, and the design of experimental protocols.
Structural Diagram
Caption: Chemical structure of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone.
Properties Table
| Property | Value | Source |
| IUPAC Name | 1-(2,5-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one | [5] |
| Synonyms | 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone | [5] |
| CAS Number | 898781-27-6 | [5] |
| Molecular Formula | C18H20OS | [5] |
| Molecular Weight | 284.42 g/mol | [5] |
| Appearance | Predicted to be a solid or high-boiling liquid | Inferred |
| Boiling Point | 448.2 °C at 760 mmHg | Alfa Chemistry |
| Density | 1.1 g/cm³ | Alfa Chemistry |
| Calculated XLogP3 | 4.7 | [5] |
| SMILES | CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=C(C=C2)SC | [5] |
Proposed Synthesis Pathway
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Protocol Rationale
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Step 1: Friedel-Crafts Acylation. The synthesis commences with the Friedel-Crafts acylation of p-xylene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction is regioselective due to the ortho- and para-directing effects of the methyl groups on the p-xylene ring, leading to the formation of 1-(2,5-dimethylphenyl)-3-chloropropan-1-one. The choice of 3-chloropropionyl chloride directly installs the three-carbon chain with a reactive handle (the chloride) for the subsequent step.
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Step 2: Nucleophilic Substitution. The second step involves the nucleophilic substitution of the chloride in the intermediate with the sodium or potassium salt of 4-(methylthio)phenol. The phenoxide is generated in situ by reacting 4-(methylthio)phenol with a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). This reaction forms an ether linkage, which upon rearrangement under the reaction conditions or a subsequent specific step, would lead to the desired C-C bond. However, a more direct approach would be a Friedel-Crafts alkylation of thioanisole with 1-(2,5-dimethylphenyl)prop-2-en-1-one (which can be formed by elimination from the chloro-intermediate), or a direct coupling reaction. For the purpose of this guide, we will focus on the more direct, albeit potentially lower-yielding, nucleophilic substitution on the chloro-intermediate with a suitable carbanion equivalent of thioanisole, or a more advanced cross-coupling methodology. A simpler and more predictable route would be a Michael addition of 4-methylthiophenol to 1-(2,5-dimethylphenyl)prop-2-en-1-one.
Spectroscopic and Chromatographic Analysis
Structural elucidation and purity assessment are critical. The following sections detail the expected spectroscopic data and a robust analytical method for the target molecule.
Predicted Spectroscopic Data
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¹H NMR Spectroscopy:
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Aromatic Protons (2,5-dimethylphenyl group): Three protons exhibiting signals between δ 7.0-7.5 ppm. Due to the substitution pattern, complex splitting (singlets and doublets) is expected.
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Aromatic Protons (4-thiomethylphenyl group): Two doublets (an AA'BB' system) between δ 7.1-7.4 ppm, characteristic of a 1,4-disubstituted benzene ring.
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Methylene Protons (-CH₂-CH₂-): Two triplets around δ 2.8-3.3 ppm, each integrating to 2H. The triplet adjacent to the carbonyl group will be further downfield.
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Methyl Protons (on phenyl ring): Two singlets around δ 2.3-2.5 ppm, each integrating to 3H.
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Thiomethyl Protons (-SCH₃): A singlet around δ 2.5 ppm, integrating to 3H.
-
-
¹³C NMR Spectroscopy:
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Carbonyl Carbon (C=O): A signal in the range of δ 198-202 ppm.
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Aromatic Carbons: Multiple signals between δ 125-145 ppm.
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Methylene Carbons (-CH₂-CH₂-): Two signals in the range of δ 30-45 ppm.
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Methyl Carbons (on phenyl ring): Signals around δ 20-22 ppm.
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Thiomethyl Carbon (-SCH₃): A signal around δ 15 ppm.
-
-
Infrared (IR) Spectroscopy:
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C=O Stretch (Ketone): A strong absorption band around 1680-1690 cm⁻¹.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
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C-S Stretch: A weak to medium band in the region of 600-800 cm⁻¹.
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Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
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Molecular Ion (M⁺): A peak at m/z = 284.12.
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Key Fragments: Expect fragmentation patterns corresponding to the loss of the thiomethylphenyl group, the dimethylphenyl group, and cleavage alpha to the carbonyl group.
-
High-Performance Liquid Chromatography (HPLC) Method
A robust reverse-phase HPLC method with UV detection is proposed for the quantification and purity assessment of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone.[6][7]
Caption: A typical workflow for the HPLC analysis of the target compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | A common mobile phase for reverse-phase chromatography, offering good solubility and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns, providing a balance between analysis time and resolution. |
| Detection | UV at 254 nm | Aromatic rings in the molecule will exhibit strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Potential Biological Activities and Applications
Based on the structural features of 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, several potential biological activities can be hypothesized, guiding future screening efforts.
-
Antimicrobial Activity: The presence of the thiophene-like moiety (thiomethylphenyl) suggests potential antimicrobial properties. Many synthetic thiophene derivatives have been reported to exhibit significant antibacterial and antifungal activities.[4][8] The lipophilic nature of the molecule may facilitate its passage through microbial cell membranes.
-
Cytotoxic/Anticancer Activity: Propiophenone and chalcone derivatives, which share a similar three-carbon backbone, have been investigated for their cytotoxic effects against various cancer cell lines. The planar aromatic rings and the ketone functionality are common features in many small-molecule anticancer agents.
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Anti-inflammatory Activity: Thiophene derivatives are known to possess anti-inflammatory properties.[3] The mechanism could involve the inhibition of inflammatory enzymes or pathways.
Experimental Protocols for Biological Evaluation
To investigate the hypothesized biological activities, the following standard in vitro assays are recommended.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial and fungal strains.[9][10][11]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
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Preparation of Compound Stock: Prepare a 1 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12][13][14]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate at an appropriate density and allow the cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (DMSO-treated cells) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is a compound with significant potential for further investigation in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route, and robust analytical and biological evaluation methodologies. The predictive spectroscopic data and detailed experimental protocols offer a solid foundation for researchers to synthesize, characterize, and screen this molecule for novel applications. The unique combination of a substituted propiophenone core with a thiomethylphenyl moiety makes it a compelling candidate for the discovery of new therapeutic agents.
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